4-methyl-N-(pentan-2-yl)pyridin-3-amine chemical structure properties
4-methyl-N-(pentan-2-yl)pyridin-3-amine chemical structure properties
Part 1: Structural Identification & Physicochemical Profile
Chemical Identity
4-methyl-N-(pentan-2-yl)pyridin-3-amine is a secondary aminopyridine derivative characterized by a pyridine core substituted with a methyl group at the C4 position and a sec-pentyl amine moiety at the C3 position. This structural motif belongs to the class of 3-aminopyridines , a "privileged scaffold" in medicinal chemistry often utilized in the design of kinase inhibitors and GPCR ligands due to its ability to participate in bidentate hydrogen bonding.
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IUPAC Name: N-(Pentan-2-yl)-4-methylpyridin-3-amine
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Molecular Formula: C₁₁H₁₈N₂
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Molecular Weight: 178.28 g/mol
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SMILES: CCCCC(C)Nc1c(C)ccnc1
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Stereochemistry: The molecule possesses a chiral center at the C2 position of the pentyl chain, existing as (R)- and (S)-enantiomers. Synthetic preparations typically yield the racemate unless chiral amines or asymmetric catalysis are employed.
Physicochemical Properties (Predicted)
The following data represents consensus estimates based on Structure-Property Relationship (SPR) algorithms for 3-aminopyridine derivatives.
| Property | Value | Technical Context |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; suitable for CNS penetration and cell membrane permeability. |
| pKa (Pyridine N) | ~6.5 | The pyridine nitrogen is the primary basic site. The C3-amino group increases electron density, slightly raising basicity compared to pyridine (pKa 5.2). |
| pKa (Amine N) | < 0 | The exocyclic amine nitrogen is essentially non-basic due to resonance delocalization into the electron-deficient pyridine ring. |
| H-Bond Donors | 1 | The secondary amine (NH) acts as a donor. |
| H-Bond Acceptors | 2 | The pyridine nitrogen and the amine nitrogen (weakly) act as acceptors. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |
Part 2: Synthetic Methodology
Primary Route: Reductive Amination
The most robust and scalable synthesis involves the reductive amination of 3-amino-4-methylpyridine with 2-pentanone . This approach avoids the poly-alkylation issues associated with direct alkyl halides.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Reductive amination pathway via in situ imine formation and selective reduction.
Detailed Protocol
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Imine Formation:
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Charge a reaction vessel with 3-amino-4-methylpyridine (1.0 equiv) and 2-pentanone (1.2 equiv) in 1,2-dichloroethane (DCE).
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Add Acetic Acid (1.5 equiv) to catalyze imine formation. The weakly acidic environment activates the ketone carbonyl without protonating the pyridine nitrogen to the point of deactivation.
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Stir at room temperature for 30–60 minutes.
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Reduction:
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Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ because it is less basic and selectively reduces the imine over the ketone.
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Stir the mixture at ambient temperature for 12–16 hours under nitrogen atmosphere.
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Workup & Purification:
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Quench with saturated aqueous NaHCO₃ to neutralize the acid.
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Extract with Dichloromethane (DCM) (3x).
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Dry organic layers over Na₂SO₄ and concentrate.[2]
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Purification: Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (due to the basic pyridine, adding 1% Triethylamine to the eluent prevents tailing).
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Alternative Route: Buchwald-Hartwig Amination
For high-value or chiral synthesis, a palladium-catalyzed coupling between 3-bromo-4-methylpyridine and 2-aminopentane can be employed. This allows the use of enantiopure amines to set the stereocenter.
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Catalyst: Pd₂(dba)₃ / BINAP.
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Base: NaOtBu.[3]
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Solvent: Toluene, 100°C.
Part 3: Structural Analysis & Spectroscopy
1H NMR Prediction (CDCl₃, 400 MHz)
The structure is confirmed by the distinct coupling patterns of the pentyl chain and the pyridine aromatics.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.05 | Singlet (s) | 1H | C2-H | Deshielded by pyridine nitrogen; singlet due to lack of adjacent protons. |
| 7.85 | Doublet (d) | 1H | C6-H | Ortho to nitrogen; typically J ~5 Hz. |
| 6.95 | Doublet (d) | 1H | C5-H | Meta to nitrogen; shielded relative to C2/C6. |
| 3.80 | Broad (br) | 1H | N-H | Exchangeable proton; shift varies with concentration. |
| 3.45 | Multiplet (m) | 1H | N-CH | Methine proton of the pentyl group; deshielded by nitrogen. |
| 2.15 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at C4 position. |
| 1.50 - 1.30 | Multiplet (m) | 4H | Alkyl-CH₂ | Methylene protons of the pentyl chain. |
| 1.15 | Doublet (d) | 3H | CH-CH₃ | Methyl group adjacent to the chiral center. |
| 0.90 | Triplet (t) | 3H | Term-CH₃ | Terminal methyl of the pentyl chain. |
Mass Spectrometry (ESI+)
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Molecular Ion [M+H]⁺: m/z 179.15
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Fragmentation Pattern:
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m/z 108: Loss of the pentyl chain (C₅H₁₁) via inductive cleavage, leaving the 3-amino-4-methylpyridine core.
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m/z 136: McLafferty-type rearrangement if the alkyl chain geometry permits, though less common in secondary aromatic amines.
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Part 4: Reactivity & Applications
Chemical Reactivity Profile
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Oxidation: The secondary amine is susceptible to oxidation to the corresponding nitroxide or hydroxylamine, particularly in the presence of peroxides.
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Salt Formation: The pyridine nitrogen readily forms stable salts (hydrochlorides, mesylates) which are often crystalline and water-soluble, ideal for pharmaceutical formulation.
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Electrophilic Substitution: The C4-methyl group deactivates the C3-amine slightly via steric hindrance, but the C2 and C6 positions remain susceptible to nucleophilic attack if the nitrogen is activated (e.g., as an N-oxide).
Biological & Industrial Context
This molecule serves as a versatile intermediate in two primary domains:
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Kinase Inhibition (Type II): The 3-aminopyridine motif is a bioisostere for the hinge-binding region of ATP. The hydrophobic "tail" (pentan-2-yl) can occupy the hydrophobic back-pocket (Gatekeeper region) of kinase enzymes, potentially conferring selectivity.
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Antioxidant Activity: Structurally similar to diarylamine antioxidants, the secondary amine can scavenge peroxyl radicals. The electron-rich pyridine ring stabilizes the resulting aminyl radical cation.
Biological Interaction Logic (DOT Visualization)
Figure 2: Theoretical binding mode of the scaffold within a kinase active site.
References
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Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
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Fischer, C., & Koenig, B. (2011). "Palladium-catalyzed amination of pyridines." Beilstein Journal of Organic Chemistry. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
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PubChem Compound Summary. (2024). "3-Amino-4-methylpyridine."[4][5][6] National Center for Biotechnology Information. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
